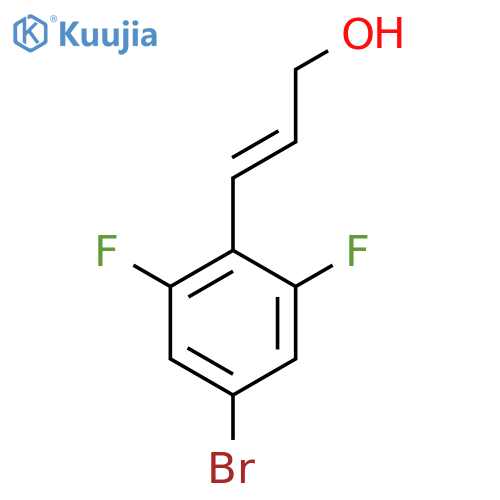

Cas no 2229665-62-5 (3-(4-bromo-2,6-difluorophenyl)prop-2-en-1-ol)

3-(4-bromo-2,6-difluorophenyl)prop-2-en-1-ol 化学的及び物理的性質

名前と識別子

-

- 3-(4-bromo-2,6-difluorophenyl)prop-2-en-1-ol

- EN300-1923649

- 2229665-62-5

-

- インチ: 1S/C9H7BrF2O/c10-6-4-8(11)7(2-1-3-13)9(12)5-6/h1-2,4-5,13H,3H2/b2-1+

- InChIKey: XQUCCUQDRAXNRX-OWOJBTEDSA-N

- SMILES: BrC1C=C(C(/C=C/CO)=C(C=1)F)F

計算された属性

- 精确分子量: 247.96483g/mol

- 同位素质量: 247.96483g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 13

- 回転可能化学結合数: 2

- 複雑さ: 175

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 1

- 不確定化学結合立体中心数: 0

- XLogP3: 2.6

- トポロジー分子極性表面積: 20.2Ų

3-(4-bromo-2,6-difluorophenyl)prop-2-en-1-ol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1923649-0.05g |

3-(4-bromo-2,6-difluorophenyl)prop-2-en-1-ol |

2229665-62-5 | 0.05g |

$468.0 | 2023-09-17 | ||

| Enamine | EN300-1923649-10.0g |

3-(4-bromo-2,6-difluorophenyl)prop-2-en-1-ol |

2229665-62-5 | 10g |

$3746.0 | 2023-06-02 | ||

| Enamine | EN300-1923649-0.25g |

3-(4-bromo-2,6-difluorophenyl)prop-2-en-1-ol |

2229665-62-5 | 0.25g |

$513.0 | 2023-09-17 | ||

| Enamine | EN300-1923649-5g |

3-(4-bromo-2,6-difluorophenyl)prop-2-en-1-ol |

2229665-62-5 | 5g |

$1614.0 | 2023-09-17 | ||

| Enamine | EN300-1923649-10g |

3-(4-bromo-2,6-difluorophenyl)prop-2-en-1-ol |

2229665-62-5 | 10g |

$2393.0 | 2023-09-17 | ||

| Enamine | EN300-1923649-1.0g |

3-(4-bromo-2,6-difluorophenyl)prop-2-en-1-ol |

2229665-62-5 | 1g |

$871.0 | 2023-06-02 | ||

| Enamine | EN300-1923649-5.0g |

3-(4-bromo-2,6-difluorophenyl)prop-2-en-1-ol |

2229665-62-5 | 5g |

$2525.0 | 2023-06-02 | ||

| Enamine | EN300-1923649-0.1g |

3-(4-bromo-2,6-difluorophenyl)prop-2-en-1-ol |

2229665-62-5 | 0.1g |

$490.0 | 2023-09-17 | ||

| Enamine | EN300-1923649-0.5g |

3-(4-bromo-2,6-difluorophenyl)prop-2-en-1-ol |

2229665-62-5 | 0.5g |

$535.0 | 2023-09-17 | ||

| Enamine | EN300-1923649-2.5g |

3-(4-bromo-2,6-difluorophenyl)prop-2-en-1-ol |

2229665-62-5 | 2.5g |

$1089.0 | 2023-09-17 |

3-(4-bromo-2,6-difluorophenyl)prop-2-en-1-ol 関連文献

-

1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963

-

Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258

-

M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

3-(4-bromo-2,6-difluorophenyl)prop-2-en-1-olに関する追加情報

3-(4-Bromo-2,6-Difluorophenyl)Prop-2-en-1-ol (CAS No. 2229665-62-5)

3-(4-Bromo-2,6-Difluorophenyl)Prop-2-en-1-ol, a compound with the CAS registry number 2229665-62-5, is a structurally complex organic molecule that has garnered attention in various fields of chemistry and materials science. This compound is characterized by its unique aromatic system, which includes a bromine atom and two fluorine atoms attached to a phenyl ring, along with a propenol side chain. The combination of these functional groups imparts distinctive chemical properties, making it a subject of interest for researchers exploring its potential applications in drug discovery, material synthesis, and environmental chemistry.

The molecular structure of 3-(4-Bromo-2,6-Difluorophenyl)Prop-2-en-1-ol is notable for its substituted phenyl ring. The bromine atom at the para position and the two fluorine atoms at the ortho positions create a highly electron-deficient aromatic system. This electronic configuration enhances the reactivity of the molecule, particularly in electrophilic substitution reactions. Additionally, the propenol side chain introduces hydroxyl and double bond functionalities, which can participate in various chemical transformations such as oxidation, reduction, and conjugate addition reactions.

Recent studies have highlighted the potential of 3-(4-Bromo-2,6-Difluorophenyl)Prop-2-en-1-ol as a precursor for synthesizing bioactive compounds. Researchers have utilized this compound to develop novel anti-inflammatory agents by modifying its side chain to introduce bioisosteric groups. For instance, substituting the hydroxyl group with more lipophilic moieties has shown promise in improving drug absorption and bioavailability.

In the realm of materials science, this compound has been explored as a building block for constructing advanced polymers and nanomaterials. Its aromatic system provides a stable platform for cross-linking reactions, while the propenol group facilitates polymerization under specific conditions. Recent advancements in click chemistry have enabled the efficient incorporation of this compound into polymer networks with tailored mechanical and thermal properties.

Environmental chemists have also taken interest in 3-(4-Bromo-2,6-Difluorophenyl)Prop-2-en-1-ol due to its role as an intermediate in the degradation pathways of certain fluorinated compounds. Understanding its transformation under various environmental conditions can provide insights into pollution control strategies and waste management practices.

The synthesis of 3-(4-Bromo-2,6-Difluorophenyl)Prop-2-en-1-Ol typically involves multi-step organic reactions. A common approach includes the bromination and fluorination of an aromatic ring followed by alkylation or acylation to introduce the propenol side chain. Researchers have optimized these steps to achieve high yields and purity levels, ensuring the compound's suitability for downstream applications.

In conclusion, 3-(4-Bromo-2,6-Difluorophenyl)Propene 1-Ol (CAS No. 2229665) is a versatile compound with significant potential across multiple disciplines. Its unique structure enables diverse chemical transformations, making it a valuable tool in drug development, materials synthesis, and environmental studies. As research continues to uncover new applications for this compound, its role in advancing scientific knowledge is expected to grow further.

2229665-62-5 (3-(4-bromo-2,6-difluorophenyl)prop-2-en-1-ol) Related Products

- 2877650-62-7(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridazine)

- 2138082-58-1(2-cyclopropyl-3-(2-methylbutan-2-yl)oxypropane-1-sulfonyl chloride)

- 438459-74-6(Zinc, bromo[4-(1,1-dimethylethyl)phenyl]-)

- 1249558-72-2(Methyl[2-(1,2,4-oxadiazol-3-yl)ethyl]amine)

- 1341374-99-9(3-(1-methyl-1H-pyrazol-4-yl)cyclopentan-1-one)

- 2229481-52-9(4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene)

- 896011-58-8(N-3-(1H-1,3-benzodiazol-2-yl)phenyl-2,3-dimethoxybenzamide)

- 1007635-35-9(3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-ol)

- 1968642-97-8(Tert-butyl 3-{[(1-ethylpyrrolidin-2-yl)methyl]amino}propanoate)

- 1261932-66-4(4-(3-Carboxyphenyl)thiophene-2-carboxylic acid)